molecular formula C8H3Cl3N2 B3278094 2,5,8-Trichloroquinazoline CAS No. 67092-22-2

2,5,8-Trichloroquinazoline

Cat. No.: B3278094
CAS No.: 67092-22-2
M. Wt: 233.5 g/mol
InChI Key: OSFONGKOKDAYAC-UHFFFAOYSA-N
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Description

2,5,8-Trichloroquinazoline is a heterocyclic aromatic compound derived from quinazoline, featuring chlorine substituents at the 2-, 5-, and 8-positions. Quinazolines are structurally characterized by a fused benzene and pyrimidine ring system, and halogenation at specific positions significantly alters their chemical reactivity, stability, and biological activity.

Chlorinated quinazolines are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. The position of chlorine atoms influences their electronic distribution, steric effects, and regioselective reactivity in cross-coupling reactions. For instance, 2,4,7-Trichloroquinazoline (CAS: Not provided) has been used to synthesize trifunctionalized quinazolines via sequential palladium-catalyzed cross-coupling reactions .

Properties

IUPAC Name

2,5,8-trichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-1-2-6(10)7-4(5)3-12-8(11)13-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFONGKOKDAYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,8-Trichloroquinazoline can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-chlorobenzonitrile with triphosgene. This reaction typically occurs under reflux conditions in the presence of a base such as N-ethyl-N,N-diisopropylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5,8-Trichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5,8-Trichloroquinazoline depends on its specific application:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Findings:

Regioselectivity and Reactivity :

  • In 2,4,7-Trichloroquinazoline, the C-4 position is preferentially functionalized via palladium-catalyzed cross-coupling due to electronic and steric factors . For this compound, the C-5 and C-8 positions may exhibit distinct reactivity patterns, though experimental validation is lacking.
  • Chlorine at the 2-position (common in all three compounds) likely deactivates the ring, directing further substitutions to meta or para positions depending on the scaffold.

Synthetic Utility :

  • 2,4,7-Trichloroquinazoline serves as a versatile building block for trifunctionalized quinazolines, enabling streamlined synthesis of complex heterocycles . In contrast, 2,4,8-Trichloroquinazoline’s applications remain underexplored, though its safety data sheet suggests industrial use .

No analogous safety information exists for this compound.

Biological Activity

2,5,8-Trichloroquinazoline is a chlorinated derivative of quinazoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C8H3Cl3N2) features a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of three chlorine atoms at the 2, 5, and 8 positions significantly influences its chemical behavior and biological activity. The trichlorinated structure enhances lipophilicity and reactivity, which may contribute to its interaction with biological targets.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, have shown promising results against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of specific kinases involved in cancer progression. Studies have demonstrated that compounds within this class can induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundHepG-2 (Liver)TBDApoptosis induction
MCF-7 (Breast)TBDKinase inhibition
PC3 (Prostate)TBDNF-κB pathway modulation

Note: TBD indicates that specific values are yet to be determined in ongoing studies.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various studies have assessed its effectiveness against bacterial and fungal strains. Preliminary findings suggest moderate activity against certain pathogens.

Table 2: Antimicrobial Activity of this compound

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansLow

Case Studies

  • Caspase Activation in Cancer Cells
    A study evaluated the effects of this compound on caspase-8 levels in HepG-2 cells. The compound significantly increased caspase-8 expression compared to control groups. This suggests a potential role in promoting apoptosis in liver cancer cells.

    Table 3: Effect on Caspase-8 Levels
    TreatmentCaspase-8 Level (ng/mL)
    Control1.08
    This compoundTBD
    Thalidomide8.3
  • VEGF and NF-κB Modulation
    In another study focusing on HepG-2 cells treated with quinazoline derivatives including this compound, there was a notable reduction in VEGF and NF-κB levels compared to untreated controls. This indicates potential antiangiogenic properties.

    Table 4: Impact on VEGF and NF-κB Levels
    TreatmentVEGF (pg/mL)NF-κB (pg/mL)
    Control432.5278.1
    Thalidomide153.2110.5
    This compoundTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,8-Trichloroquinazoline
Reactant of Route 2
2,5,8-Trichloroquinazoline

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